(2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid
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Overview
Description
(2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid is a chiral amino acid derivative with a pyridine ring substituted at the 4-position with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 4,4-dimethoxyl-2-butanone with cyanoacetamide in the presence of ammonium acetate and acetic acid as catalysts . This reaction is followed by cyclization, chlorination, and hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste . This method uses a simplified bench-top continuous flow setup with Raney® nickel as a catalyst and a low boiling point alcohol (e.g., 1-propanol) at high temperature .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: Similar structure but lacks the propanoic acid moiety.
3-Amino-4-methylpyridine: Similar structure but with the amino group at a different position.
2-Amino-3-methylpyridine: Similar structure but with the methyl group at a different position.
Uniqueness
(2R)-2-Amino-3-(3-methylpyridin-4-YL)propanoic acid is unique due to its specific substitution pattern and chiral center, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-methylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-11-3-2-7(6)4-8(10)9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
ADHDQNCDTKRJGO-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=CN=C1)C[C@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C=CN=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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